molecular formula C13H20Se B14298655 Benzene, [(hexylseleno)methyl]- CAS No. 124946-51-6

Benzene, [(hexylseleno)methyl]-

Cat. No.: B14298655
CAS No.: 124946-51-6
M. Wt: 255.27 g/mol
InChI Key: WHSYDFGWNYYOIL-UHFFFAOYSA-N
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Description

"Benzene, [(hexylseleno)methyl]-" (C₁₂H₁₈Se) is a substituted benzene derivative where a methyl group bearing a hexylseleno (-SeC₆H₁₃) substituent is attached to the aromatic ring. Structurally, it consists of a benzene core with a -CH₂-Se-C₆H₁₃ side chain. This compound belongs to the organoselenium family, characterized by the presence of selenium, a Group 16 element. Organoselenium compounds are notable for their unique electronic properties, redox activity, and applications in organic synthesis and materials science.

Properties

CAS No.

124946-51-6

Molecular Formula

C13H20Se

Molecular Weight

255.27 g/mol

IUPAC Name

hexylselanylmethylbenzene

InChI

InChI=1S/C13H20Se/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

WHSYDFGWNYYOIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Se]CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexylseleno)methyl]- typically involves the introduction of a hexylseleno group to a benzene ring. One common method is the nucleophilic substitution reaction where a hexylseleno group is introduced to a benzyl halide derivative. The reaction can be carried out under mild conditions using a selenium nucleophile and an appropriate solvent.

Industrial Production Methods: Industrial production of Benzene, [(hexylseleno)methyl]- may involve more scalable processes such as catalytic selenation of benzyl derivatives. The use of catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: Benzene, [(hexylseleno)methyl]- can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.

    Reduction: Reduction of the compound can yield selenide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the hexylseleno group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.

Scientific Research Applications

Benzene, [(hexylseleno)methyl]- has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoselenium compounds.

Mechanism of Action

The mechanism of action of Benzene, [(hexylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Selenium vs. Sulfur/Oxygen Derivatives

Replacing selenium with sulfur or oxygen in the substituent group yields analogues such as:

  • Benzene, [(hexylthio)methyl]- (-SCH₂C₆H₁₃)
  • Benzene, [(hexyloxy)methyl]- (-OCH₂C₆H₁₃)

Key Differences:

Property [(Hexylseleno)methyl]benzene [(Hexylthio)methyl]benzene [(Hexyloxy)methyl]benzene
Electronegativity Low (Se: 2.55) Moderate (S: 2.58) High (O: 3.44)
Polarizability High (Se has larger atomic radius) Moderate Low
Thermal Stability Lower (Se-Se bonds weaker) Moderate High
Lipophilicity High Moderate Low
  • Methyl substitution effects (e.g., polarization) may differ due to selenium’s polarizability, altering π-electron density distribution in the aromatic ring .

Reactivity in Electron-Stimulated Processes

Studies on benzene adsorbed on platinum (Pt) surfaces (–8) reveal that electron-stimulated desorption (ESD) yields depend on substituent electronic properties. For [(hexylseleno)methyl]benzene:

  • The bulky hexylseleno group may sterically hinder adsorption on metal surfaces compared to smaller substituents (e.g., methyl or chloro groups).

Comparison with Alkyl-Substituted Benzenes

Hexyl-substituted derivatives like Benzene, (1-methylethyl)- () exhibit:

  • Lower Molecular Weight : C₉H₁₂ (120.2 g/mol) vs. C₁₂H₁₈Se (257.2 g/mol).
  • Reduced Steric Hindrance: Shorter alkyl chains (e.g., isopropyl) allow tighter packing on surfaces, contrasting with the bulky hexylseleno group.
  • Simpler Reactivity : Alkyl groups are purely electron-donating, while selenium introduces redox-active behavior.

Halogenated Analogues

Chlorinated derivatives (e.g., Benzene, 1,2,4-trichloro- , ) differ significantly:

  • Electrophilic Substitution : Chlorine’s strong electron-withdrawing effect deactivates the benzene ring, whereas selenium’s weaker electronegativity may allow moderate activation.
  • Toxicity: Organoselenium compounds can exhibit higher toxicity than chlorinated benzenes, though specific data for [(hexylseleno)methyl]benzene are lacking.

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